6-methyl-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
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Description
6-methyl-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C15H16N6O and its molecular weight is 296.334. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Janus kinase 1 (JAK1) . JAK1 is a type of protein kinase that plays a crucial role in the signaling pathways of various cytokines involved in inflammation and immune function .
Mode of Action
The compound acts as a selective inhibitor of JAK1 . It binds to the active site of the enzyme, preventing it from phosphorylating and activating downstream signaling proteins . This inhibition disrupts the signaling pathways regulated by JAK1, leading to changes in cellular functions .
Biochemical Pathways
The inhibition of JAK1 affects several biochemical pathways. As JAK1 pairs with JAK2, JAK3, and TYK2, a JAK1-selective inhibitor would be expected to inhibit many cytokines involved in inflammation and immune function while avoiding inhibition of the JAK2 homodimer regulating erythropoietin and thrombopoietin signaling .
Result of Action
The inhibition of JAK1 by the compound can lead to a decrease in the production of inflammatory cytokines and other immune responses . This can result in the alleviation of symptoms in diseases characterized by overactive immune responses or inflammation .
Properties
IUPAC Name |
6-methyl-2-[[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c1-10-2-3-13(22)21(19-10)8-11-6-20(7-11)15-12-4-5-16-14(12)17-9-18-15/h2-5,9,11H,6-8H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXULYXWMHGMIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC=NC4=C3C=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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